alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine
CAS No.:
Cat. No.: VC18485670
Molecular Formula: C34H58N2O26
Molecular Weight: 910.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H58N2O26 |
|---|---|
| Molecular Weight | 910.8 g/mol |
| IUPAC Name | N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C34H58N2O26/c1-8(41)35-15-20(46)27(12(5-39)55-30(15)53)60-31-16(36-9(2)42)21(47)28(13(6-40)58-31)61-34-26(52)29(62-33-25(51)23(49)18(44)11(4-38)57-33)19(45)14(59-34)7-54-32-24(50)22(48)17(43)10(3-37)56-32/h10-34,37-40,43-53H,3-7H2,1-2H3,(H,35,41)(H,36,42)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27-,28-,29+,30?,31+,32+,33-,34+/m1/s1 |
| Standard InChI Key | ZTOKCBJDEGPICW-MYRNNJPSSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O |
Introduction
Structural Composition and Stereochemical Configuration
Core Architecture and Branching Patterns
The compound features a chitobiose core (N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine) modified by a beta-D-mannose residue at the C4 position. This mannose serves as the anchor for two distinct branches:
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An alpha-D-mannose-(1-3)-linked extension on the beta-mannose backbone.
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An alpha-D-mannose-(1-6)-linked branch originating from the same beta-mannose residue.
This bifurcated topology creates a Y-shaped structure (Figure 1), a hallmark of hybrid N-glycans that combine high-mannose and complex-type features. The stereochemistry of the glycosidic bonds—alpha (1-3), alpha (1-6), and beta (1-4)—dictates spatial orientation, influencing molecular recognition by lectins and antibodies .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C34H58N2O26 |
| Molecular Weight | 910.8 g/mol |
| Core Structure | Chitobiose (GlcNAc-GlcNAc) |
| Branching Linkages | α(1-3), α(1-6), β(1-4) |
| IUPAC Name | [See Source 1 for Full Name] |
Biosynthetic Pathways and Enzymatic Regulation
Dolichol-Linked Oligosaccharide Assembly
The biosynthesis initiates in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor. Alg1 and Alg2 mannosyltransferases sequentially add mannose residues to the chitobiose core, forming the Man3GlcNAc2 intermediate . This core pentasaccharide undergoes further elaboration in the Golgi apparatus, where:
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MGAT1 (β-1,2-N-acetylglucosaminyltransferase I) attaches a GlcNAc residue to the α(1-3)-mannose branch .
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MGAT2 (β-1,2-N-acetylglucosaminyltransferase II) modifies the α(1-6)-mannose branch .
These enzymatic steps are ATP-dependent and require UDP-GlcNAc as a sugar donor . The final structure emerges after additional processing by galactosyltransferases and sialyltransferases, though the exact compound lacks these extensions.
Chemoenzymatic Synthesis Strategies
Recent advances enable in vitro reconstruction of this oligosaccharide using recombinant enzymes:
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Core Synthesis: STT3A oligosaccharyltransferase transfers preassembled glycans from synthetic lipid carriers to acceptor peptides .
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Branch Elaboration: MGAT1ΔTM and MGAT2ΔTM (transmembrane-domain-deleted variants) sequentially add GlcNAc residues to the mannose branches .
This approach achieves ~50% conversion efficiency for GlcNAc-addition reactions, as verified by capillary gel electrophoresis .
Biological Roles and Functional Significance
Protein Folding and Quality Control
The compound’s high-mannose elements serve as ligands for ER-resident lectins like calnexin and calreticulin. These chaperones bind to the α(1-3) and α(1-6) branches, facilitating proper protein folding and retaining misfolded glycoproteins for degradation .
Immune System Interactions
Dendritic cells express mannose receptors (e.g., DC-SIGN) that recognize the terminal α-linked mannose residues, triggering antigen uptake and presentation . This interaction modulates adaptive immune responses, making the compound a potential adjuvant in vaccine design.
Pathogen Recognition
Several viral glycoproteins, including HIV-1 gp120, incorporate similar high-mannose glycans to evade antibody detection. The compound’s branched structure may mimic these viral epitopes, explaining its utility in studying immune evasion mechanisms .
Analytical Characterization and Research Applications
Mass Spectrometric Profiling
High-resolution mass spectrometry (HRMS) identifies the compound via its monoisotopic mass (910.8 Da) and isotopic envelope. Deconvolution algorithms distinguish it from isobaric species in serum glycome analyses .
Table 2: HRMS Parameters
| Instrument | Resolution (m/Δm) | Mass Accuracy (ppm) |
|---|---|---|
| Q-TOF MS | 40,000 | <2 |
| Orbitrap Fusion Lumos | 240,000 | <1 |
X-ray Crystallography Studies
Crystal structures of lectin-oligosaccharide complexes reveal hydrogen bonding between the α(1-3) mannose and conserved residues in DC-SIGN (PDB: 1SL4). These interactions inform the design of glycomimetic inhibitors for inflammatory diseases .
Challenges in Synthesis and Purification
Stability Concerns
The compound’s labile glycosidic bonds hydrolyze under acidic conditions (pH < 4). Lyophilization in neutral buffers (e.g., 10 mM ammonium bicarbonate) preserves integrity for long-term storage.
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